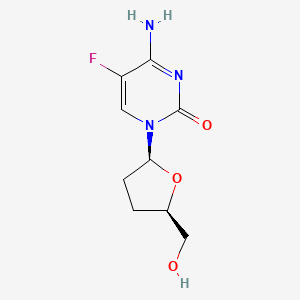![molecular formula C13H17N3O2 B12066840 endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine: is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrophenyl group attached to the nitrogen atom. It is part of the 2-azabicyclo[3.2.1]octane family, which is known for its significant potential in drug discovery and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a 6-endo-type reaction, which results in the formation of the 2-azabicyclo[3.2.1]octane scaffold.
Introduction of the nitrophenyl group: The nitrophenyl group is introduced via N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2), which cleaves the N–O bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:
Deamination: This reaction involves the removal of the amine group, typically using nitrous acid or N-phenyltriazenes.
Substitution: The compound can undergo substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Elimination: This reaction involves the removal of elements from the compound, leading to the formation of double bonds.
Common Reagents and Conditions
Nitrous acid: Used for deamination reactions.
N-phenyltriazenes: Another reagent for deamination.
Samarium(II) iodide (SmI2): Used for the cleavage of N–O bonds during synthesis.
Major Products Formed
Deamination products: These include various carbonium ions and their derivatives.
Substitution products: These depend on the substituent introduced during the reaction.
Elimination products: These include compounds with double bonds formed through the elimination process.
Scientific Research Applications
endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: A similar compound with a different substituent on the nitrogen atom.
exo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine: An isomer with the nitrophenyl group in the exo position.
Uniqueness
endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific endo configuration and the presence of the nitrophenyl group. This configuration can lead to different reactivity and interactions compared to its exo isomer and other similar compounds .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)13-4-2-1-3-12(13)15-11-7-9-5-6-10(8-11)14-9/h1-4,9-11,14-15H,5-8H2 |
InChI Key |
REXWRVZQFBMWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




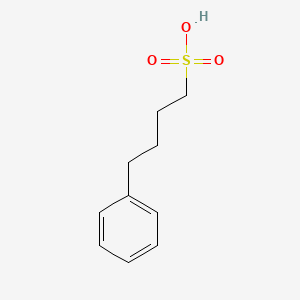


![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)
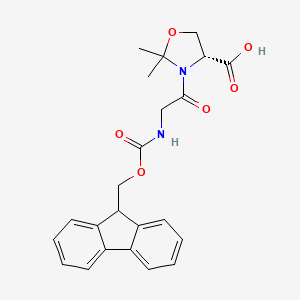
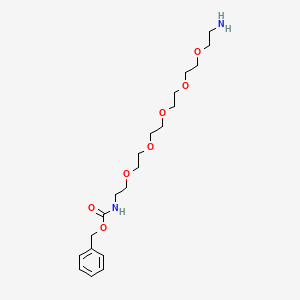
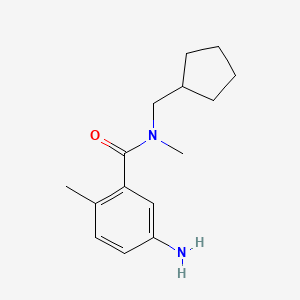
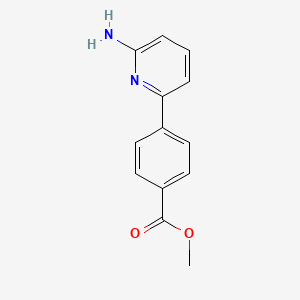
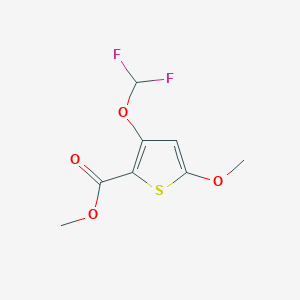
![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)
